2-(Pyridin-3-yloxy)aniline is an organic compound characterized by the presence of a pyridine ring linked to an aniline moiety via an oxygen atom. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
The synthesis of 2-(Pyridin-3-yloxy)aniline typically involves the reaction of 3-hydroxypyridine with an appropriate aniline derivative. This compound can be found in chemical databases and is utilized in research for its potential applications in drug development and material sciences .
2-(Pyridin-3-yloxy)aniline falls under the category of aryl ether compounds, specifically classified as a substituted aniline. It is also recognized as a pyridine derivative, which is significant in various chemical reactions and biological interactions.
The synthesis of 2-(Pyridin-3-yloxy)aniline can be achieved through several methods, primarily involving nucleophilic aromatic substitution reactions. A common synthetic route includes the reaction of 3-hydroxypyridine with a suitable aniline derivative in the presence of a base.
The molecular formula of 2-(Pyridin-3-yloxy)aniline is , with a molecular weight of approximately 186.21 g/mol. Its structure features:
NC1=CC(OC2=CC=CC=N2)=CC=C1
2-(Pyridin-3-yloxy)aniline can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-(Pyridin-3-yloxy)aniline involves its interaction with specific biological targets, such as enzymes or receptors. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways:
2-(Pyridin-3-yloxy)aniline has several applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2